molecular formula C13H14N4O3 B2816321 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide CAS No. 2097926-94-6

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide

Cat. No.: B2816321
CAS No.: 2097926-94-6
M. Wt: 274.28
InChI Key: RQPZDOQLDWBUFD-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide typically involves multiple steps, including the formation of the isoxazole ring and the attachment of the pyridazinone moiety. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.

    Amide Bond Formation: Coupling of the isoxazole derivative with the pyridazinone moiety using amide bond formation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its therapeutic potential for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide include other isoxazole derivatives and pyridazinone-containing compounds. Examples include:

  • Isoxazole-4-carboxamide derivatives.
  • Pyridazinone-based inhibitors.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-12-4-3-10(9-1-2-9)16-17(12)8-7-14-13(19)11-5-6-15-20-11/h3-6,9H,1-2,7-8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPZDOQLDWBUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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